molecular formula C9H16IN B14370906 N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide CAS No. 91034-45-6

N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide

Cat. No.: B14370906
CAS No.: 91034-45-6
M. Wt: 265.13 g/mol
InChI Key: YOYHMGDCZDIEKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes both alkyne and alkene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the alkylation of N,N,N-trimethylamine with an appropriate alkyne under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol, and the product is isolated by precipitation with an iodide source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted ammonium salts.

    Oxidation: The products include diols or carboxylic acids, depending on the extent of oxidation.

    Reduction: The major products are the corresponding alkanes.

Scientific Research Applications

N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The quaternary ammonium group enhances its solubility in polar solvents, facilitating its interaction with various substrates. The alkyne and alkene functionalities provide reactive sites for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    N,N,N,4-Tetramethylpentan-1-aminium iodide: Similar structure but lacks the alkyne functionality.

    N,N,N,4-Tetramethylpent-4-en-1-aminium iodide: Similar structure but lacks the alkyne functionality.

    N,N,N,4-Tetramethylpent-4-yn-1-aminium iodide: Similar structure but lacks the alkene functionality.

Uniqueness

N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is unique due to the presence of both alkyne and alkene functionalities, which provide versatile reactive sites for various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

91034-45-6

Molecular Formula

C9H16IN

Molecular Weight

265.13 g/mol

IUPAC Name

trimethyl(4-methylpent-4-en-2-ynyl)azanium;iodide

InChI

InChI=1S/C9H16N.HI/c1-9(2)7-6-8-10(3,4)5;/h1,8H2,2-5H3;1H/q+1;/p-1

InChI Key

YOYHMGDCZDIEKD-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C#CC[N+](C)(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.